molecular formula C10H14ClNO3 B2814417 Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride CAS No. 2470440-93-6

Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride

Cat. No.: B2814417
CAS No.: 2470440-93-6
M. Wt: 231.68
InChI Key: ZLVBIWLOPSNIQS-UHFFFAOYSA-N
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Description

Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride is a cyclopropane-containing furan carboxylate derivative with a methylamino substituent. For example, cyclopropane rings are known to enhance metabolic stability and binding affinity due to their unique ring strain and rigidity . The compound’s synthesis likely follows methods similar to those described for cyclobutane analogs, such as in Reference Example 85 (EP 4 374 877 A2), where methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is used as a starting material, yielding LCMS m/z 411 and HPLC retention time of 1.18 minutes .

Properties

IUPAC Name

methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11-10(5-6-10)8-4-3-7(14-8)9(12)13-2;/h3-4,11H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBIWLOPSNIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C2=CC=C(O2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane vs. Cyclobutane Derivatives

The substitution of cyclopropane with cyclobutane alters physicochemical properties. For instance:

Compound Molecular Weight (g/mol) LCMS [M+H]+ Key Structural Feature Reference
Target Compound (cyclopropane derivative) ~269.7 (estimated) Not reported Cyclopropane, methylamino -
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 195.7 411 Cyclobutane, methylamino

Cyclobutane derivatives exhibit higher molecular weight and distinct LCMS profiles.

Furan Carboxylate Analogs with Varied Amine Substituents

Substituents on the furan ring significantly impact solubility and bioactivity:

Compound (CAS No.) Purity Similarity Score Substituent Type Reference
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (160938-84-1) 95% 0.89 Aminomethyl
5-((Dimethylamino)methyl)furan-2-carboxylic acid (86649-59-4) Not reported 0.91 Dimethylaminomethyl
Target Compound Not reported - Cyclopropyl-methylamino -

The cyclopropyl-methylamino group in the target compound introduces steric hindrance and rigidity, which may enhance receptor selectivity compared to flexible aminomethyl analogs .

Thiophene vs. Furan Heterocycles

Replacing the furan ring with thiophene alters electronic properties:

Compound Molecular Weight (g/mol) Heterocycle Key Feature Reference
5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride (1332530-28-5) 233.7 Thiophene Higher lipophilicity
Target Compound ~269.7 Furan Lower logP, improved solubility -

Pharmaceutical Impurities and Structural Relatives

Impurities in ranitidine hydrochloride, such as ranitidine-N-oxide, share structural motifs (e.g., furan core with methylamino groups) but differ in nitroethenyl substituents. These analogs highlight the importance of substituent positioning for stability and toxicity profiles .

Research Findings and Implications

  • Synthetic Feasibility : Cyclopropane derivatives are synthetically challenging but offer advantages in drug design due to their rigidity. Cyclobutane analogs (e.g., from EP 4 374 877 A2) provide alternative routes with comparable yields .
  • Bioactivity: The methylamino-cyclopropyl group may enhance binding to amine-sensitive targets (e.g., kinases or GPCRs) compared to unsubstituted furan carboxylates .
  • Stability : Cyclopropane’s ring strain could increase susceptibility to metabolic degradation compared to cyclobutane derivatives, necessitating formulation optimization .

Q & A

Q. What are the established synthetic routes for Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where methylamine reacts with a halogenated precursor (e.g., methyl 5-(chloromethyl)furan-2-carboxylate). Key conditions include:
  • Solvent selection : Ethanol or dichloromethane for improved solubility and reduced side reactions .
  • Temperature control : Reactions often proceed under reflux (60–80°C) to enhance kinetics while avoiding decomposition .
  • Catalysts : Acidic or basic catalysts may accelerate substitution; however, excess methylamine can act as both reactant and base .
  • Purification : Recrystallization in ethyl acetate or toluene improves purity, with yields averaging 70–80% under optimized conditions .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : Key peaks include δ 2.29–2.56 ppm (cyclopropyl CH₂ and methylamine protons) and δ 3.82 ppm (ester methyl group) in DMSO-d₆ .
  • X-ray crystallography : Resolves cyclopropane ring geometry and confirms salt formation (hydrochloride) via Cl⁻ positioning .
  • LCMS/HPLC : LCMS (m/z ~411 [M+H]⁺) and HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) validate molecular weight and purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropyl group in this compound, and how does it influence synthetic applications?

  • Methodological Answer : The cyclopropane ring introduces angle strain, enhancing susceptibility to ring-opening reactions. Key reactivity pathways include:
  • Electrophilic substitution : The methylamino group directs reactivity at the furan C-5 position, enabling functionalization .
  • Ring-opening under acidic conditions : Protonation of the cyclopropane destabilizes the ring, facilitating nucleophilic attack (e.g., by water or amines) .
  • Comparative studies : Analogues with cyclobutane or cyclohexane rings show reduced reactivity, highlighting the cyclopropane’s unique strain-driven behavior .

Q. How can conflicting NMR or chromatographic data be resolved during structural elucidation?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton peaks; cross-referencing multiple solvents clarifies assignments .
  • Dynamic equilibria : Temperature-dependent NMR (e.g., VT-NMR) identifies rotational barriers in the methylamino group .
  • HPLC method optimization : Adjusting mobile phase pH or column type (C18 vs. HILIC) resolves co-eluting impurities .

Q. What strategies mitigate side reactions during large-scale synthesis, such as ester hydrolysis or cyclopropane ring degradation?

  • Methodological Answer :
  • Protection/deprotection : Temporarily protecting the ester group (e.g., silylation) prevents hydrolysis during cyclopropane functionalization .
  • Low-temperature processing : Maintaining reactions below 0°C minimizes thermal degradation of the cyclopropane ring .
  • Additives : Scavengers like molecular sieves absorb HCl byproducts, reducing acid-catalyzed side reactions .

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